2-Furanboronic acid
Overview
Description
2-Furanboronic acid, also known as 2-Furanylboronic acid or 2-Furylboronic acid, is an organic compound with the molecular formula C4H5BO3. It is a boronic acid derivative containing a furan ring, which is a five-membered aromatic ring with one oxygen atom. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .
Mechanism of Action
Target of Action
2-Furanboronic acid is a boronic acid derivative that is primarily used in the Suzuki reaction . The primary targets of this compound are organic compounds that participate in the Suzuki reaction, a type of cross-coupling reaction . This reaction is used to form carbon-carbon bonds between two organic compounds .
Mode of Action
The mode of action of this compound involves its interaction with other organic compounds in the Suzuki reaction . In this reaction, this compound acts as a nucleophile, donating electrons to form a new carbon-carbon bond with an electrophilic organic compound . This reaction is facilitated by a palladium catalyst .
Biochemical Pathways
The Suzuki reaction involving this compound affects the biochemical pathway of carbon-carbon bond formation . The downstream effects of this pathway include the synthesis of complex organic compounds, including β-furyl-α,β-unsaturated aldehydes .
Pharmacokinetics
It is known that this compound is a solid compound with a melting point of 112 °c (dec) (lit) . It is slightly soluble in water and more soluble in organic solvents like chloroform and DMSO . These properties may influence its bioavailability.
Result of Action
The result of the action of this compound in the Suzuki reaction is the formation of a new carbon-carbon bond, leading to the synthesis of complex organic compounds . This can result in the creation of β-furyl-α,β-unsaturated aldehydes , which have potential applications in various fields, including pharmaceuticals and materials science.
Action Environment
The action of this compound in the Suzuki reaction is influenced by various environmental factors. The reaction is typically carried out under inert conditions to prevent oxidation . The temperature of the reaction can also affect the efficiency and yield of the reaction . Furthermore, the choice of solvent can influence the solubility of this compound and thus its reactivity .
Biochemical Analysis
Biochemical Properties
It is known that 2-Furanboronic acid plays a role in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic chemistry . The this compound acts as a nucleophilic organic group, which is transferred from boron to palladium during the transmetalation process .
Molecular Mechanism
The molecular mechanism of this compound is primarily understood in the context of Suzuki-Miyaura cross-coupling reactions . In these reactions, this compound participates in the transmetalation process, where it acts as a nucleophile and is transferred from boron to palladium
Temporal Effects in Laboratory Settings
It is known that this compound is a solid substance with a melting point of 112 °C (dec.) (lit.) . It is typically stored at temperatures between 2-8°C .
Metabolic Pathways
It is known that this compound is used in Suzuki-Miyaura cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-Furanboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of furan with a boronic ester such as triisopropyl borate in the presence of a base like n-butyllithium can yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Furanboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products:
Scientific Research Applications
2-Furanboronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
2-Furanboronic acid can be compared with other boronic acids, such as phenylboronic acid and 3-thiopheneboronic acid:
Phenylboronic Acid: Unlike this compound, phenylboronic acid contains a benzene ring instead of a furan ring.
3-Thiopheneboronic Acid: This compound contains a thiophene ring, which is a sulfur-containing heterocycle.
Uniqueness: this compound is unique due to its furan ring, which imparts distinct electronic and steric properties, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
furan-2-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BO3/c6-5(7)4-2-1-3-8-4/h1-3,6-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJSZBJLOWMDRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CO1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370247 | |
Record name | 2-Furanboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13331-23-2 | |
Record name | 2-Furanboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furan-2-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Furanboronic acid a useful building block in organic synthesis?
A: this compound is a versatile reagent due to its bifunctional nature. It possesses a boronic acid group and a formyl group, enabling its participation in various chemical reactions. [] For instance, it acts as a key component in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds between the furan ring and other aryl or heteroaryl halides. [, ] This reaction is particularly important in synthesizing complex molecules, including those with potential pharmaceutical applications.
Q2: What structural features of this compound have been revealed through spectroscopic techniques?
A: Spectroscopic analyses, including 1H and 13C NMR, have been instrumental in characterizing this compound. [] These techniques confirm the presence of the expected structural features, including the furan ring, formyl group, and boronic acid moiety. Additionally, X-ray crystallography studies have revealed the planar structure of the furan ring in this compound and its derivatives. [, ] These structural insights are valuable for understanding the reactivity and potential applications of this compound.
Q3: How does the introduction of a boron atom influence the electronic properties of furan in this compound?
A: The vacant p-orbital of the boron atom in this compound interacts with the π-system of the furan ring, leading to interesting electronic effects. [] Specifically, this interaction increases the electron affinity of the system, effectively making it a better electron acceptor. This property is analogous to the p-doping of silicon in microelectronics and has significant implications for potential applications in organic electronics and photonics.
Q4: Have there been any studies on the stability of this compound?
A: this compound can form variable amounts of its corresponding anhydride during storage. [] This tendency highlights the importance of proper storage conditions to maintain its purity and reactivity. Researchers often employ techniques like acid-promoted precipitation and recrystallization to purify the compound and minimize anhydride formation. []
Q5: How can computational chemistry contribute to the understanding and application of this compound?
A: Computational methods like Density Functional Theory (DFT) have been employed to study the electronic and geometric properties of this compound and its derivatives. [, ] These calculations provide insights into the molecular orbitals, electron distribution, and energies of different conformations. For example, DFT studies have been used to investigate the impact of hydrogen bonding on the structure of this compound, confirming its planarity in both solid and gas phases. [] Such computational insights are invaluable for predicting reactivity, designing new synthetic strategies, and exploring potential applications.
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